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molecular formula C11H8N2O2 B1358024 2-Phenylpyrimidine-4-carboxylic acid CAS No. 16879-53-1

2-Phenylpyrimidine-4-carboxylic acid

Cat. No. B1358024
M. Wt: 200.19 g/mol
InChI Key: RBPXFHFYDRRIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569294B2

Procedure details

A mixture of methyl pyruvate (5.61 g, 55.0 mmol) and dimethylformamide dimethylacetal (6.86 g, 57.6 mmol) was stirred for 2 hours at 80° C., and benzamidine hydrochloride (9.58 g, 61.2 mmol), sodium methoxide (28% in methanol, 23.1 g, 120 mmol) was added to the solution. After reflux for 3 hours, water was added and the organic solvents were removed under reduced pressure. Resulting solids were dissolved in a mixture of water and ethyl acetate, and the remaining insolubles were filtered off. The filtrate was acidified with hydrochloric acid, and extract with ethyl acetate. The organic layer was washed with brine and dried over sodium sulfate. The solvent was removed under reduced pressure, and the residue was dissolved in a mixture of ethanol and aqueous sodium hydroxide to treat with charcoal. After removal of charcoal, the filtrate was acidified with hydrochloric acid, and the removal of ethanol under reduced pressure followed by filtration and dryness afforded 2-phenyl-pyrimidine-4-carboxylic acid (2.51 g, 23%).
Quantity
5.61 g
Type
reactant
Reaction Step One
Quantity
6.86 g
Type
reactant
Reaction Step One
Name
benzamidine hydrochloride
Quantity
9.58 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
23.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:6]C)(=[O:5])[C:2]([CH3:4])=O.[CH3:8]OC(OC)N(C)C.Cl.[C:17]([NH2:25])(=[NH:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C[O-].[Na+]>O.C(OCC)(=O)C>[C:18]1([C:17]2[N:25]=[C:2]([C:1]([OH:6])=[O:5])[CH:4]=[CH:8][N:24]=2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5.61 g
Type
reactant
Smiles
C(C(=O)C)(=O)OC
Name
Quantity
6.86 g
Type
reactant
Smiles
COC(N(C)C)OC
Step Two
Name
benzamidine hydrochloride
Quantity
9.58 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)(=N)N
Name
sodium methoxide
Quantity
23.1 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred for 2 hours at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the organic solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Resulting solids
FILTRATION
Type
FILTRATION
Details
the remaining insolubles were filtered off
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a mixture of ethanol and aqueous sodium hydroxide
ADDITION
Type
ADDITION
Details
to treat with charcoal
CUSTOM
Type
CUSTOM
Details
After removal of charcoal
CUSTOM
Type
CUSTOM
Details
the removal of ethanol under reduced pressure
FILTRATION
Type
FILTRATION
Details
followed by filtration and dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=CC(=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.51 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 22.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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